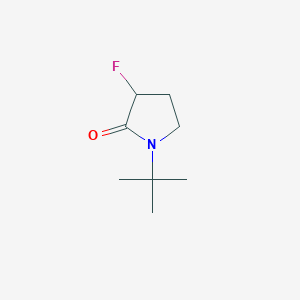

1-(tert-Butyl)-3-fluoropyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14FNO |

|---|---|

Molecular Weight |

159.20 g/mol |

IUPAC Name |

1-tert-butyl-3-fluoropyrrolidin-2-one |

InChI |

InChI=1S/C8H14FNO/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3 |

InChI Key |

PXLQKVBDQWRRCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CCC(C1=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Tert Butyl 3 Fluoropyrrolidin 2 One and Its Analogues

Retrosynthetic Analysis of the 1-(tert-Butyl)-3-fluoropyrrolidin-2-one Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. ias.ac.inicj-e.org For the this compound scaffold, the analysis begins with the target molecule and works backward. amazonaws.com

Key disconnections for this target molecule include:

C-F Bond Disconnection: This is a primary consideration, suggesting the introduction of fluorine onto a pyrrolidin-2-one precursor. This leads to a key intermediate, 1-(tert-Butyl)pyrrolidin-2-one, and identifies the need for a suitable fluorinating agent.

N-C(tert-Butyl) Bond Disconnection: Breaking the bond between the nitrogen and the bulky tert-butyl group simplifies the structure to a 3-fluoropyrrolidin-2-one (B2466782) precursor. This suggests a synthesis step involving the N-alkylation or N-acylation of the pyrrolidinone ring.

Ring Disconnection: Cleavage of the amide bond within the pyrrolidinone ring opens the structure to an acyclic amino acid derivative. For instance, a disconnection of the N1-C2 bond and the C4-C5 bond would lead back to precursors derived from simpler amino acids or Michael addition-type reactions.

This analytical process generates a "retrosynthetic tree" of potential precursors, allowing chemists to devise a synthetic route based on reaction feasibility and the availability of starting materials. ias.ac.in

Direct and Indirect Fluorination Strategies at the C-3 Position of the Pyrrolidin-2-one Ring System

Electrophilic and Nucleophilic Fluorination Approaches

The two primary approaches for introducing fluorine are electrophilic and nucleophilic fluorination. alfa-chemistry.com

Electrophilic Fluorination involves the reaction of a carbon-centered nucleophile, such as an enolate or enol ether derived from the pyrrolidinone precursor, with an electrophilic fluorine source ("F+"). wikipedia.org Reagents for this purpose are characterized by a fluorine atom attached to a highly electron-withdrawing group, typically creating a reactive N-F bond. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgresearchgate.net The mechanism is complex and remains a subject of study, but it offers a powerful way to fluorinate molecules under relatively mild conditions. wikipedia.org

Nucleophilic Fluorination employs a nucleophilic fluoride (B91410) source (F-) to displace a leaving group at the target carbon position via a substitution reaction, often an SN2 mechanism. alfa-chemistry.com This requires a precursor with a good leaving group (e.g., tosylate, mesylate, or a halide) at the C-3 position. Common nucleophilic fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com

Below is a comparative summary of these two approaches.

| Feature | Electrophilic Fluorination | Nucleophilic Fluorination |

|---|---|---|

| Fluorine Source | "F+" source (e.g., Selectfluor®, NFSI) wikipedia.org | "F-" source (e.g., KF, CsF, HF complexes) alfa-chemistry.com |

| Substrate | Nucleophilic carbon (e.g., enol, enolate, silyl (B83357) enol ether) wikipedia.org | Electrophilic carbon with a leaving group alfa-chemistry.com |

| Mechanism | Complex; may involve SN2 or single-electron transfer (SET) wikipedia.org | Primarily SN2 substitution alfa-chemistry.com |

| Key Advantages | High selectivity, applicable for late-stage functionalization alfa-chemistry.com | Cost-effective reagents, suitable for large-scale processes alfa-chemistry.com |

| Common Reagents | N-fluorobenzenesulfonimide (NFSI), Selectfluor® wikipedia.org | Potassium Fluoride (KF), Cesium Fluoride (CsF), Diethylaminosulfur trifluoride (DAST) alfa-chemistry.com |

Stereocontrol and Diastereoselective Synthesis of 3-Fluoropyrrolidin-2-one Systems

Controlling the stereochemistry during fluorination is paramount, as different stereoisomers of a molecule can have vastly different biological activities. The synthesis of alkyl fluorinated compounds with multiple contiguous stereogenic centers is a significant challenge in synthetic chemistry. nih.gov Achieving high diastereoselectivity in the synthesis of 3-fluoropyrrolidin-2-one systems often involves substrate-controlled or reagent-controlled strategies. nih.gov

One facile procedure for the diastereoselective synthesis of related 3-fluoro-2-substituted piperidines and pyrrolidines utilizes the electrophilic fluorination of cyclic enamines. researchgate.net In such methods, the existing stereocenters in the molecule can direct the approach of the fluorinating agent to one face of the ring system, resulting in the preferential formation of one diastereomer. The development of chiral fluorinating agents and the use of chiral catalysts in combination with achiral fluorine sources are active areas of research aimed at achieving high enantioselectivity. nih.gov For example, the combination of cinchona alkaloid-derived catalysts with electrophilic reagents like NFSI has been used to create carbon-fluorine quaternary stereogenic centers with high enantioselectivity. nih.gov

Introduction of the N-tert-Butyl Moiety into Pyrrolidinone Structures

The tert-butyl group on the nitrogen atom is a defining feature of the target molecule. Its introduction can be performed at various stages of the synthesis, either on a pre-formed pyrrolidinone ring or during the construction of the ring itself.

tert-Butylation Methods on Pyrrolidinone Nitrogen (e.g., carbamate (B1207046) protection)

The direct introduction of a tert-butyl group onto the pyrrolidinone nitrogen can be achieved by reacting 2-pyrrolidinone (B116388) with tert-butyl chloride or bromide in the presence of a base. ontosight.ai However, a more common and controlled method involves the use of a tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the nitrogen. google.com This is typically accomplished by reacting the nitrogen of a pyrrolidinone precursor with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine. google.com The resulting N-Boc protected intermediate is stable to many reaction conditions used in subsequent steps, such as fluorination.

Utilization of tert-Butyl Protecting Groups in Multi-step Synthesis and their Cleavage Strategies

The tert-butyl group, most often as part of the tert-butoxycarbonyl (Boc) protecting group, is widely used in multi-step organic synthesis. researchgate.net Its steric bulk can influence the stereochemical outcome of subsequent reactions, and its stability under a range of conditions (e.g., basic, hydrogenolysis) makes it highly valuable. researchgate.net

The key advantage of the Boc group is its susceptibility to cleavage under acidic conditions, which are orthogonal to the cleavage conditions for many other protecting groups. wiley-vch.de The removal of the Boc group is typically achieved by treatment with strong acids such as neat trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. researchgate.netwikipedia.org This acid-labile nature allows for selective deprotection of the nitrogen atom at a desired stage of the synthesis. wiley-vch.de While less common, enzymatic methods for the cleavage of tert-butyl esters have also been explored, offering a milder alternative to acidic hydrolysis. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound is a critical area of research, aimed at exploring the chemical space around this core scaffold to modulate its physicochemical properties and biological activity. Methodologies focus on strategic modifications of the pyrrolidinone ring, alterations to the fluorine substitution pattern, and diversification of the N-substituent. These approaches allow for a systematic investigation of structure-activity relationships (SAR).

Modifications on the Pyrrolidinone Ring System (e.g., different positions of fluorine or additional substituents)

Modifications to the pyrrolidinone ring, beyond the fluorine at the C3-position, are pursued to fine-tune the molecule's steric and electronic properties. This includes repositioning the fluorine atom or introducing other functional groups. The five-membered pyrrolidinone ring is a versatile scaffold that allows for stereochemical diversity and exploration of the pharmacophore space due to the sp3-hybridization of its carbon atoms. nih.govresearchgate.net

One key strategy involves starting with differently substituted precursors. For instance, using derivatives of 4-hydroxy-L-proline allows for the synthesis of analogues with functionality at the C4-position. nih.gov The conformation of the pyrrolidine (B122466) ring can be significantly influenced by the position and stereochemistry of electronegative substituents like fluorine. For example, trans-4-fluoroproline (B7722503) preferentially adopts an exo-pucker conformation, while cis-4-fluoroproline favors an endo-pucker. nih.gov This conformational control is crucial for dictating how the molecule interacts with biological targets.

Synthetic strategies often involve the lactamization of substituted γ-amino acids or the condensation of primary amines with appropriately substituted γ-butyrolactones (GBL). rdd.edu.iq The introduction of additional substituents can be achieved by using functionalized starting materials or by performing reactions on the pyrrolidinone core, although the latter can be challenging due to potential side reactions.

Table 1: Synthetic Approaches for Ring Modifications

| Modification Type | Synthetic Precursor/Method | Example Analogue Class | Key Outcome |

|---|---|---|---|

| Fluorine at C4-position | Starting from 4-fluoroglutamic acid or 4-hydroxyproline (B1632879) derivatives | 4-Fluoropyrrolidin-2-ones | Alters ring pucker and dipole moment, influencing binding affinity. nih.gov |

| Additional Alkyl/Aryl Substituents | Use of substituted succinic acids or γ-butyrolactones | 4,5-Disubstituted pyrrolidin-2-ones | Introduces steric bulk and modifies lipophilicity. |

| Hydroxyl Groups | Synthesis from 4-hydroxyproline | 4-Hydroxypyrrolidin-2-ones | Provides a handle for further functionalization or hydrogen bonding. nih.gov |

Variations in the Fluorine Substitution Pattern (e.g., di-fluorinated derivatives)

Introducing additional fluorine atoms to the pyrrolidinone ring can profoundly impact a molecule's properties, including its metabolic stability, pKa, and binding affinity, due to the unique electronic effects of fluorine. rsc.org Synthetic chemists have developed several methods to access di- or tri-fluorinated pyrrolidinone analogues.

A powerful method for creating fluorinated pyrrolidines is the copper(I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes. rsc.org This approach has been successfully used to synthesize enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives. rsc.org For example, reacting azomethine ylides with 1,1-difluorostyrenes can yield a variety of 3,3-difluoropyrrolidines with high yield and stereoselectivity. rsc.org These methods provide access to novel chemical entities where the fluorine atoms play a crucial role in their biological activity. rsc.org

The synthesis of gem-difluorinated compounds at the C3-position is of particular interest. These 3,3-difluoropyrrolidin-2-one (B575821) derivatives can be accessed through multi-step sequences starting from precursors containing a ketone at the C3-position, which is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST).

Table 2: Synthesis of Multi-Fluorinated Pyrrolidinone Analogues

| Fluorination Pattern | Key Synthetic Method | Reactants | Significance |

|---|---|---|---|

| 3,3-Difluoro | Cu(I)-catalysed 1,3-dipolar cycloaddition | Azomethine ylide and 1,1-difluoroalkene | Creates a gem-difluoro center, enhancing metabolic stability and modulating electronics. rsc.org |

| 3,4-Difluoro | Fluorination of 4-hydroxy-3-fluoropyrrolidine precursors | Fluorinating agents (e.g., DAST) | Introduces vicinal difluorides, constraining ring conformation. |

| 3,3,4-Trifluoro | Cu(I)-catalysed 1,3-dipolar cycloaddition | Azomethine ylide and 1,1,2-trifluoroalkene | Heavily fluorinated analogue with significantly altered electronic properties. rsc.org |

Diverse N-Substitutions Beyond tert-Butyl for Structure-Activity Relationship Studies

The N-substituent of the pyrrolidin-2-one ring is a readily modifiable position that is frequently altered to probe structure-activity relationships (SAR). nih.gov While the tert-butyl group provides significant steric bulk, exploring a wide range of other substituents—including smaller alkyl groups, cyclic systems, and aromatic moieties—is essential for optimizing a compound's interaction with its biological target and improving its pharmacokinetic profile.

A common and straightforward method for synthesizing N-substituted pyrrolidin-2-ones is the condensation of various primary amines with γ-butyrolactone (GBL). rdd.edu.iq This reaction typically requires high temperatures (200-300°C) to drive the dehydration and cyclization of the intermediate hydroxy butyl amide. rdd.edu.iq This approach is versatile, accommodating a wide array of primary amines.

The rationale for varying the N-substituent is often guided by the specific goals of a drug discovery program. For instance, in the development of neuraminidase inhibitors, a series of pyrrolidine derivatives were synthesized with various N-substituents to evaluate their inhibitory activity. nih.gov These studies help identify which groups are tolerated or preferred at this position to achieve high potency. The introduction of different functional groups on the N-substituent can also be used to attach linkers, probes, or other moieties for further biological studies.

Table 3: Examples of N-Substitutions for SAR Studies

| N-Substituent Class | Synthetic Method | Rationale for Variation | Example Substituents |

|---|---|---|---|

| Alkyl/Cycloalkyl | Condensation of alkylamine with GBL | Probe steric tolerance and lipophilicity. | Methyl, Ethyl, Isopropyl, Cyclohexyl |

| Aryl/Heteroaryl | Condensation of arylamine with GBL; Buchwald-Hartwig amination | Introduce aromatic interactions (e.g., π-stacking) and alter electronic properties. | Phenyl, Pyridyl, Substituted Phenyl Rings |

| Functionalized Chains | Condensation of functionalized amine with GBL | Improve solubility, provide attachment points, or introduce specific interactions. | -(CH2)2OH, -(CH2)2N(CH3)2, Benzyl |

Mechanistic Organic Chemistry and Reactivity of 1 Tert Butyl 3 Fluoropyrrolidin 2 One

Elucidation of Reaction Pathways for Key Synthetic Transformations and Intermediates

The synthesis of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one can be envisioned through a multi-step pathway that first constructs the core N-substituted pyrrolidinone ring, followed by a regioselective fluorination step. A plausible synthetic route involves the following key transformations:

Formation of the Pyrrolidinone Scaffold: The synthesis can commence with a Michael addition reaction. For instance, the reaction between tert-butylamine (B42293) and a suitable acrylate (B77674) derivative like ethyl acrylate would form an amino ester intermediate.

Lactamization: The subsequent intramolecular cyclization of the amino ester, often promoted by a base, leads to the formation of the N-tert-butyl-pyrrolidin-2-one ring. This step is a classic example of lactam formation.

α-Fluorination: The final and most critical step is the introduction of the fluorine atom at the C-3 position, which is alpha to the carbonyl group. This is typically achieved through an enolate-mediated electrophilic fluorination. The pyrrolidinone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a lithium enolate intermediate. This enolate is then quenched with an electrophilic fluorine source, for example, N-Fluorobenzenesulfonimide (NFSI). The reaction proceeds via nucleophilic attack of the enolate on the electrophilic fluorine atom to yield the final product.

The mechanism of the fluorination step is critical as it establishes the C-F bond. The regioselectivity is controlled by the deprotonation at the α-carbon, which is the most acidic position due to the inductive effect of the adjacent carbonyl group.

| Step | Reactants | Key Intermediate | Transformation |

| 1 | tert-Butylamine, Ethyl acrylate | N-(tert-Butyl)-β-alanine ethyl ester | Michael Addition |

| 2 | N-(tert-Butyl)-β-alanine ethyl ester | N/A | Intramolecular Cyclization (Lactamization) |

| 3 | 1-(tert-Butyl)pyrrolidin-2-one, LDA, NFSI | Lithium enolate | Electrophilic Fluorination |

Chemical Reactions Involving the Pyrrolidinone Lactam Functionality (e.g., hydrolysis, reduction)

The γ-lactam ring in this compound contains a cyclic amide functionality, which is susceptible to several characteristic reactions.

Hydrolysis: Like other amides, the lactam can undergo hydrolysis under either acidic or basic conditions to yield a ring-opened product. chemicalbook.com This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The result is the cleavage of the amide bond, yielding 4-(tert-butylamino)-3-fluorobutanoic acid. The reaction is generally slow and often requires elevated temperatures.

Reduction: The carbonyl group of the lactam can be completely reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation converts the this compound into 1-(tert-Butyl)-3-fluoropyrrolidine, effectively changing the lactam into a substituted cyclic amine. chemicalbook.com The mechanism involves the nucleophilic addition of hydride ions to the carbonyl carbon.

| Reaction | Reagents | Product | Functional Group Change |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 4-(tert-Butylamino)-3-fluorobutanoic acid | Lactam → Amino Acid |

| Reduction | LiAlH₄, then H₂O | 1-(tert-Butyl)-3-fluoropyrrolidine | Lactam → Cyclic Amine |

Chemical Transformations of the Fluorine Substituent at C-3

The fluorine atom at the C-3 position significantly influences the molecule's electronic properties and provides a site for further chemical modification, although the high strength of the carbon-fluorine bond presents challenges.

Direct nucleophilic substitution of the fluorine atom is a difficult transformation due to the high bond dissociation energy of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. nih.gov Such reactions typically fall under the SN2 mechanism, which requires a potent nucleophile and conditions that can facilitate the departure of the fluoride. wikipedia.org While challenging, displacement can sometimes be achieved with strong nucleophiles under forcing conditions. However, competing side reactions, such as elimination, are common. The reactivity of monofluorinated alkyl groups in SN2 reactions is generally low but can be enhanced by the adjacent carbonyl group which can stabilize a partial negative charge in the transition state. nih.gov

Given the difficulty of direct substitution, alternative strategies for functional group interconversion are often employed.

Elimination Reactions: Under strongly basic conditions, an elimination reaction can occur. A base can abstract the proton at the C-4 position, leading to the elimination of hydrogen fluoride (HF) and the formation of an α,β-unsaturated lactam, 1-(tert-Butyl)-1,5-dihydropyrrol-2-one. This transformation converts the saturated, fluorinated scaffold into an unsaturated system, which can then undergo a variety of other reactions, such as conjugate additions. nih.gov This pathway is often a significant competing reaction during attempted nucleophilic substitutions.

Reactivity and Stability of the N-tert-Butyl Group within the Pyrrolidinone Scaffold

The tert-butyl group is generally considered chemically robust and unreactive under many conditions. nih.govchemrxiv.org Its C-H bonds have a high bond dissociation energy, making them resistant to radical abstraction. nih.govresearchgate.net Furthermore, its bulky nature provides steric shielding, protecting both the nitrogen atom and adjacent parts of the molecule from chemical attack. nih.gov While generally stable, under specific oxidative conditions, such as those mediated by cytochrome P450 enzymes, the methyl groups of the tert-butyl moiety can be hydroxylated. nih.govhyphadiscovery.com

The most significant contribution of the tert-butyl group to the molecule's reactivity is through steric hindrance. Its large size can impede the approach of reagents to the lactam ring, thereby affecting reaction rates and stereoselectivity. numberanalytics.com

Reaction Rates: For reactions involving nucleophilic attack at the carbonyl carbon (e.g., hydrolysis or reduction), the bulky tert-butyl group can hinder the trajectory of the incoming nucleophile, potentially slowing the reaction rate compared to a less substituted analogue (e.g., an N-methyl derivative).

Selectivity: The steric bulk of the tert-butyl group can be exploited to control the stereochemical outcome of reactions at other positions on the pyrrolidinone ring. It can effectively block one face of the molecule, directing incoming reagents to the opposite, less hindered face. This is a common strategy in asymmetric synthesis to achieve high diastereoselectivity. The principle is similar to how bulky bases like potassium tert-butoxide are sterically hindered, making them poor nucleophiles but excellent, non-nucleophilic bases. masterorganicchemistry.com

| Property | Description | Consequence |

| Chemical Stability | High C-H bond dissociation energy. | Resistant to many chemical transformations. |

| Steric Hindrance | Large, bulky three-dimensional profile. | Slows reaction rates at nearby centers; directs incoming reagents to the less hindered face, controlling stereoselectivity. numberanalytics.com |

Cleavage and Derivatization Strategies for N-tert-Butyl Groups

The N-tert-butyl group in this compound serves as a sterically bulky protecting group for the lactam nitrogen. Its removal, or deprotection, is a critical step in synthetic pathways where the N-H functionality is required for subsequent reactions. The cleavage of this group is challenging due to the stability of the amide bond within the lactam ring and the steric hindrance imparted by the tert-butyl group itself.

Strategies for cleaving the N-tert-butyl group from amides typically involve forcing conditions, as the stability of the C-N bond is significant. Unlike many other amine protecting groups, it is resistant to catalytic hydrogenolysis and most basic conditions. researchgate.net The most common and effective method for the deprotection of N-tert-butyl amides and lactams is acid-catalyzed heterolysis. rsc.orgacs.org This process involves the cleavage of the alkyl-nitrogen bond rather than the more typical acyl-nitrogen bond scission observed in the hydrolysis of other amides. cdnsciencepub.com

The mechanism proceeds through an initial protonation of the amide, which is generally agreed to occur at the carbonyl oxygen. rsc.org This O-protonated intermediate is then primed for unimolecular fission (an SN1-type process) of the N-C(CH₃)₃ bond. This cleavage is driven by the formation of the highly stable tert-butyl carbocation. rsc.orgcdnsciencepub.com The resulting products are the deprotected lactam (3-fluoropyrrolidin-2-one) and the tert-butyl carbocation, which is subsequently quenched by a nucleophile or undergoes elimination.

While milder, metal-catalyzed methods have been explored for the deprotection of N-tert-butyl groups in acyclic tertiary amides, these have been found to be ineffective for lactams. For instance, a copper-catalyzed de-tert-butylation method that works for N,N-disubstituted benzamides fails to deprotect 1-(tert-butyl)pyrrolidin-2-one, even under heating. bath.ac.uk This highlights the enhanced stability of the N-tert-butyl group when incorporated into a lactam ring, likely due to ring strain and altered amide resonance. Consequently, harsher, acid-mediated conditions remain the primary strategy for its removal from this compound.

Derivatization of the N-tert-butyl group itself is not a common strategy; rather, the focus is on its complete removal to unmask the lactam nitrogen for further functionalization.

| Method | Typical Reagents | Mechanism | Applicability to this compound | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Heterolysis | Strong acids (e.g., Trifluoroacetic Acid (TFA), H₂SO₄) | Unimolecular cleavage of the N-C(t-Bu) bond via an O-protonated intermediate, forming a tert-butyl carbocation. | Effective, but requires harsh conditions. The primary viable method. | rsc.orgacs.org |

| Lewis Acid Catalysis | SnCl₄, TiCl₄, TMSOTf | Coordination of the Lewis acid to the carbonyl oxygen, followed by N-C(t-Bu) bond cleavage. | Potentially effective, but often uses harsh and difficult-to-handle reagents. | bath.ac.uk |

| Copper-Catalyzed Cleavage | Cu(OTf)₂ | Catalytic cycle involving a copper salt. | Ineffective for N-tert-butyl lactams. | bath.ac.uk |

| Thermolysis | High temperatures | Thermal cleavage of the N-C bond. | Generally requires very high temperatures and may not be compatible with other functional groups. | researchgate.net |

Potential Elimination and Substitution Pathways Analogous to tert-Butyl Halides (e.g., E1, SN1, SN2 considerations)

The reactivity of the N-tert-butyl group in this compound, particularly under acidic conditions, is highly analogous to the reactivity of tert-butyl halides. This analogy is centered on the formation of the stable tertiary butyl carbocation as a key intermediate. quora.comdoubtnut.comtestbook.com

SN1 and E1 Pathways: Tertiary substrates, such as tert-butyl bromide, predominantly undergo reactions via SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) mechanisms. vernier.comlibretexts.org The rate-determining step for both pathways is the slow ionization of the substrate to form a carbocation intermediate. libretexts.org In the case of this compound under acidic catalysis, the N-C bond cleaves heterolytically, releasing the protonated lactam as a neutral leaving group and forming the tert-butyl carbocation. rsc.orgcdnsciencepub.com

Once formed, the planar tert-butyl carbocation can follow two competing pathways:

SN1 Pathway: A nucleophile present in the reaction medium (e.g., water, an alcohol, or the acid's conjugate base) can attack the electrophilic carbocation. This results in a substitution product. For example, in the presence of water, tert-butyl alcohol would be formed. youtube.com

E1 Pathway: A weak base (such as water or the solvent) can abstract a proton from a methyl group adjacent to the positively charged carbon. This leads to the formation of a double bond, yielding an elimination product, 2-methylpropene (isobutylene). youtube.com

SN1 and E1 reactions almost always compete when a tertiary carbocation is formed. youtube.com The ratio of substitution to elimination products can be influenced by factors such as the nature of the solvent, the nucleophilicity/basicity of the medium, and the temperature, with higher temperatures generally favoring elimination. doubtnut.com

SN2 Considerations: The SN2 (bimolecular nucleophilic substitution) mechanism is not a viable pathway for the tert-butyl group. This mechanism requires a backside attack by the nucleophile on the carbon atom bearing the leaving group. ucsb.edu In the case of the tert-butyl group, the three methyl groups create significant steric hindrance, effectively shielding the central carbon atom from nucleophilic attack. libretexts.org Therefore, direct displacement of the lactam group by a nucleophile in a concerted SN2 fashion is considered negligible. Similarly, an E2 (bimolecular elimination) pathway, which requires a strong base, is not relevant under the acidic conditions used for cleavage.

| Mechanism | Kinetics | Key Intermediate | Steric Hindrance Effect | Relevance to this compound | Reference |

|---|---|---|---|---|---|

| SN1 | First-order: Rate = k[Substrate] | Tertiary Carbocation | Favored by hindered substrates | Highly Relevant. Occurs after acid-catalyzed formation of the tert-butyl carbocation, leading to substitution products (e.g., tert-butyl alcohol). | libretexts.org |

| E1 | First-order: Rate = k[Substrate] | Tertiary Carbocation | Favored by hindered substrates | Highly Relevant. Competes with the SN1 pathway, leading to the elimination product (isobutylene). | youtube.com |

| SN2 | Second-order: Rate = k[Substrate][Nucleophile] | Pentacoordinate Transition State | Inhibited by hindered substrates | Not Relevant. Steric bulk of the tert-butyl group prevents backside nucleophilic attack. | libretexts.org |

Conformational Analysis and Molecular Dynamics of 1 Tert Butyl 3 Fluoropyrrolidin 2 One

Theoretical and Experimental Approaches to Pyrrolidinone Ring Conformations

The five-membered pyrrolidinone ring is not flat and adopts puckered conformations to relieve torsional strain. nih.gov These conformations are typically described as either "envelope" (or "endo"/"exo") or "twist" forms. nih.govfrontiersin.org The puckering of the ring can be readily controlled by substituents through inductive and stereoelectronic influences. nih.gov Theoretical methods, such as ab initio calculations, Density Functional Theory (DFT), and post-Hartree-Fock methods, are extensively used to investigate the pseudorotational processes and conformational preferences of the pyrrolidine (B122466) ring. acs.org These computational approaches are complemented by experimental techniques like NMR spectroscopy, which can provide data on the relative populations of different conformers in solution. frontiersin.org

Pucker Analysis and Conformational Preferences of the Five-Membered Ring

The conformation of the pyrrolidinone ring is characterized by a phenomenon known as pseudorotation, a continuous puckering motion of the ring atoms. researchgate.netkent.ac.uk The two most commonly discussed puckered conformations for substituted pyrrolidine rings are the Cγ-endo and Cγ-exo envelope forms. frontiersin.orgresearchgate.net In these conformations, the Cγ (C4) atom is out of the plane formed by the other four ring atoms. Quantum mechanical calculations on related systems have shown that the Cγ-endo pucker is often more stable than the Cγ-exo state. frontiersin.org The energy difference between these conformers is typically small, allowing for a dynamic equilibrium between various puckered states. The specific preference is highly sensitive to the nature and position of substituents on the ring. nih.govresearchgate.net

Influence of the 3-Fluorine on Ring Dynamics and Pseudorotation

The introduction of a fluorine atom at the C3 position has a profound impact on the conformational bias of the pyrrolidinone ring. nih.gov This influence stems from stereoelectronic effects, primarily the gauche effect, where the electronegative fluorine atom prefers a gauche orientation relative to the nitrogen atom or other electron-withdrawing groups. nih.gov This preference is attributed to stabilizing hyperconjugative interactions, such as σCH→σ*CF. nih.gov

Selective fluorination can induce significant conformational changes that impact the structure of the molecule. researchgate.netbeilstein-journals.org For 1-(tert-Butyl)-3-fluoropyrrolidin-2-one, the fluorine atom at C3 would be expected to strongly influence the endo/exo equilibrium of the ring pucker. Depending on its stereochemistry (cis or trans relative to the carbonyl oxygen), the fluorine atom can stabilize one pucker over the other. This stereoelectronic control can "lock" the ring into a preferred conformation, reducing the flexibility typically associated with the pseudorotation pathway. nih.govresearchgate.net The inductive effect of the fluorine atom also alters the charge distribution within the ring, further influencing conformational energies.

Steric and Electronic Influence of the N-tert-Butyl Group on Conformational Preferences

Analysis of Hindered Rotation and Steric Interactions (e.g., A-strain analogues in cyclic systems)

The large size of the tert-butyl group leads to significant steric hindrance, which can be analyzed in terms of A-strain (allylic strain) analogues in cyclic systems. The rotation of the tert-butyl group itself is hindered, and its orientation relative to the five-membered ring is critical. rsc.org There are substantial non-bonding interactions between the methyl groups of the tert-butyl substituent and the adjacent ring atoms, particularly the C5 methylene (B1212753) hydrogens. This steric repulsion can influence the puckering of the pyrrolidinone ring, favoring conformations that move the ring atoms away from the bulky N-substituent. researchgate.nethelsinki.fi This steric demand often outweighs subtle electronic effects, making the tert-butyl group a dominant conformational determinant. libretexts.org

Computational Modeling of Conformational Isomers and Energy Barriers

Computational modeling is an essential tool for dissecting the complex interplay of steric and electronic effects in this compound. Empirical force field calculations and quantum chemical methods like DFT can be used to map the potential energy surface of the molecule. acs.orgresearchgate.net These calculations allow for the identification of stable conformational isomers (local energy minima) and the transition states that connect them.

By modeling the system, it is possible to quantify the energy barriers for key dynamic processes, such as ring pseudorotation and rotation around the N-tert-butyl bond. The calculations would likely show a limited number of low-energy conformers due to the restrictive nature of both the fluoro and tert-butyl substituents. The relative energies of these conformers determine their equilibrium populations.

| Substituent | Position | Primary Influence | Predicted Effect on Pyrrolidinone Ring |

|---|---|---|---|

| 3-Fluorine | C3 | Electronic (Inductive & Gauche Effects) | Biases ring pucker (endo/exo preference); reduces pseudorotational flexibility. |

| N-tert-Butyl | N1 | Steric Hindrance | Restricts N-C(O) bond rotation; influences ring pucker to minimize steric strain with C5 hydrogens. |

Stereochemical Considerations and Chiral Properties of the Compound

The presence of a fluorine atom at the C3 position renders this carbon a stereocenter. researchgate.net Consequently, this compound exists as a pair of enantiomers: (R)-1-(tert-Butyl)-3-fluoropyrrolidin-2-one and (S)-1-(tert-Butyl)-3-fluoropyrrolidin-2-one. These stereoisomers are non-superimposable mirror images and possess chiral properties. nih.gov

Chiral Centers and Enantiomeric/Diastereomeric Purity Assessment Methods

The stereochemistry of this compound is centered around its single asymmetric carbon atom.

Chiral Centers: The carbon atom at the C3 position of the pyrrolidinone ring is a chiral center. khanacademy.orgchegg.com This is because it is a tetrahedral carbon bonded to four different substituents:

A fluorine atom (-F)

A hydrogen atom (-H)

The C2 carbon atom (part of the carbonyl group and bonded to the tert-butyl-substituted nitrogen)

The C4 carbon atom (a methylene group in the ring)

Due to this single chiral center, the molecule can exist as a pair of enantiomers: (R)-1-(tert-butyl)-3-fluoropyrrolidin-2-one and (S)-1-(tert-butyl)-3-fluoropyrrolidin-2-one. libretexts.orgyoutube.com These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. khanacademy.org

| Attribute | Description |

| Chiral Center Location | C3 of the pyrrolidinone ring |

| Substituents on C3 | 1. Fluorine2. Hydrogen3. C2 (ketone)4. C4 (methylene) |

| Number of Stereoisomers | 2 (one pair of enantiomers) |

| Enantiomer Designations | (3R) and (3S) |

Enantiomeric/Diastereomeric Purity Assessment Methods: Ensuring the stereochemical purity of a sample of this compound is critical in many applications, particularly in pharmaceutical development. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The enantiomers are separated on a chiral stationary phase (CSP). The differential interaction between each enantiomer and the chiral phase leads to different retention times, allowing for their separation and quantification. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments. This results in chemically distinct signals (diastereotopic shifts) for the enantiomers, which can be integrated to determine the enantiomeric excess (e.e.). researchgate.net

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. A pure sample of one enantiomer will have a specific rotation value, while a racemic mixture (a 50:50 mix of both enantiomers) will be optically inactive. While useful for confirming the presence of a single enantiomer, it is generally less precise for quantifying high levels of enantiomeric purity compared to chromatographic methods. khanacademy.org

| Method | Principle | Application to Compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase leads to separation. | Baseline separation of (R) and (S) enantiomers for precise quantification of enantiomeric excess. researchgate.net |

| NMR Spectroscopy | Use of chiral additives (e.g., derivatizing or solvating agents) to create diastereomeric complexes that are distinguishable by NMR. | Can be used to determine the ratio of enantiomers in a mixture by comparing the integration of specific, separated peaks. researchgate.net |

| Polarimetry | Measurement of the angle of rotation of plane-polarized light. | Confirms optical activity and the identity of the predominant enantiomer but is less accurate for high purity levels. |

Relationship between Stereochemistry and Conformation

The absolute configuration (R or S) at the C3 chiral center directly influences the preferred three-dimensional conformation of the molecule. The pyrrolidinone ring is not planar and typically adopts an "envelope" or "twist" conformation to relieve ring strain. In these conformations, substituents can be oriented in pseudo-axial or pseudo-equatorial positions.

The bulky tert-butyl group attached to the nitrogen atom imposes significant steric constraints. vaia.comucsd.edu To minimize steric hindrance, this group will dominate the conformational equilibrium, forcing the ring to pucker in a way that maximizes its distance from other atoms. libretexts.org

The stereochemistry at C3 determines the orientation of the fluorine atom relative to the rest of the ring.

In one enantiomer (e.g., 3R), the fluorine atom might preferentially occupy a pseudo-equatorial position to minimize steric clashes with the tert-butyl group and other ring atoms.

In the other enantiomer (3S), a pseudo-axial orientation might be forced, or the ring may adopt a different envelope conformation altogether to accommodate the fluorine.

The most stable conformation for either enantiomer will be the one that best balances the steric demands of the large tert-butyl group with the stereoelectronic preferences of the C-F bond. beilstein-journals.orgchemrxiv.org Generally, bulky substituents favor equatorial positions to avoid unfavorable 1,3-diaxial-like interactions. ucsd.edulibretexts.org Therefore, the pyrrolidinone ring is expected to adopt a conformation where the large tert-butyl group is in a less sterically hindered position, and the fluorine's position (pseudo-axial or pseudo-equatorial) will be a consequence of its R/S configuration.

Intramolecular Interactions (e.g., Hydrogen Bonding, Dipole-Dipole) and their Role in Conformation

The conformation of this compound is further refined by a network of non-covalent intramolecular interactions.

Dipole-Dipole Interactions: The molecule possesses two strong dipoles: the carbonyl group (C=O) of the lactam and the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, creating a significant bond dipole. The alignment of these two dipoles is a crucial factor in conformational stability. Conformations that align these dipoles in a low-energy arrangement (e.g., anti-parallel) are generally favored over those that result in repulsive parallel alignment. Computational studies on similar fluorinated alkanes and rings show that such dipole-dipole interactions can significantly influence the conformational equilibrium. soton.ac.uk

Steric Repulsion: Steric strain is a major conformational determinant. The primary source is the massive tert-butyl group, which will repel adjacent atoms. vaia.comlibretexts.org There will also be steric interactions between the fluorine atom and neighboring hydrogen atoms on the pyrrolidinone ring. The most stable conformer will minimize these repulsive interactions.

Gauche and Anomeric Effects: In fluorinated heterocyclic systems, stereoelectronic effects like the gauche effect can play a role. beilstein-journals.org This effect can stabilize conformations where the electronegative fluorine atom is gauche (a 60° dihedral angle) to another electron-withdrawing group or a lone pair. The interaction between the nitrogen lone pair and the antibonding orbital of the C-F bond (a generalized anomeric effect) could also influence the puckering of the ring and the preferred orientation of the fluorine substituent. beilstein-journals.org

| Interaction Type | Description | Impact on Conformation |

| Dipole-Dipole | Interaction between the partial positive end of one dipole (e.g., C of C=O) and the partial negative end of another (e.g., F of C-F). | Favors conformations where the C=O and C-F dipoles are oriented to minimize repulsion, influencing the overall ring pucker. |

| Steric Hindrance | Repulsive force between electron clouds of bulky groups in close proximity. | The tert-butyl group's size is a dominant factor, forcing the ring into a conformation that maximizes its distance from other substituents. |

| Stereoelectronic Effects | Interactions involving molecular orbitals, such as the gauche or anomeric effect. | Can stabilize specific dihedral angles within the ring, contributing to the preference for a particular envelope or twist conformation. beilstein-journals.org |

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluoropyrrolidinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in predicting the activity of novel or yet-to-be-synthesized compounds, thereby guiding medicinal chemistry efforts. For fluoropyrrolidinone derivatives, QSAR models can elucidate the key structural features that govern their therapeutic effects. nih.govnih.gov

Selection and Calculation of Relevant Molecular Descriptors (e.g., electronic, steric, lipophilic parameters)

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. researchgate.netdrugdesign.org These descriptors can be broadly categorized as follows:

Electronic Descriptors : These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For fluoropyrrolidinone derivatives, the high electronegativity of the fluorine atom significantly influences the local electronic environment, which can be captured by these descriptors. nih.govuran.ua

Steric Descriptors : These relate to the size and shape of the molecule. Descriptors like molecular weight, molar refractivity (MR), and van der Waals volume are crucial for understanding how a molecule fits into a biological target's binding site. The tert-butyl group in 1-(tert-Butyl)-3-fluoropyrrolidin-2-one, for instance, introduces significant steric bulk that is critical for its interaction profile. nih.govdrugdesign.org

Lipophilic Descriptors : Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), governs a compound's ability to cross cell membranes and its distribution within the body. The fluorine atom can modulate the lipophilicity of the pyrrolidinone scaffold, impacting its pharmacokinetic properties. nih.govdrugdesign.org

Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity. nih.gov

The table below provides examples of molecular descriptors relevant to QSAR studies of pyrrolidinone derivatives.

| Descriptor Category | Example Descriptors | Description |

| Electronic | Dipole Moment, HOMO/LUMO Energy, Partial Charges | Quantify charge distribution and molecular orbital energies. |

| Steric | Molar Refractivity (MR), Molecular Weight, van der Waals Volume | Describe the size, shape, and bulk of the molecule. |

| Lipophilic | LogP (octanol-water partition coefficient), SLogP | Measure the hydrophobicity/hydrophilicity of the compound. |

| Topological | Molecular Connectivity Indices (e.g., chiV3), JGI4 | Characterize molecular branching, shape, and atom connectivity. nih.gov |

Statistical Validation and Predictive Power Assessment of QSAR Models

A QSAR model is only useful if it is statistically robust and has strong predictive power. Validation is a critical step to ensure that the model is not a result of chance correlation and can accurately predict the activity of new compounds. scielo.br Key validation techniques include:

Internal Validation : This assesses the stability and robustness of the model using the initial dataset. The most common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. scielo.brgoogle.com Other methods include leave-many-out (LMO) and Y-randomization (scrambling the biological activity data to ensure the original correlation is not random). nih.govscielo.br

External Validation : This is the ultimate test of a model's predictive ability. The model, built using a "training set" of compounds, is used to predict the activities of an independent "test set" of compounds that were not used in model development. The predictive squared correlation coefficient (R²pred or Q²ext) is calculated for the test set. nih.govnih.gov

A reliable QSAR model is characterized by a high correlation coefficient (R²) for the training set, a high cross-validation coefficient (Q²), and a high predictive R² for the external test set. scielo.brnih.gov

| Statistical Parameter | Description | Generally Accepted Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model (from LOO or LMO). | > 0.5 |

| R²pred (or Q²ext) | Measures the predictive ability of the model for an external test set. | > 0.5 |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and observed values. | As low as possible |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.comijper.org For this compound and its analogues, docking studies can reveal how they interact with their biological targets at an atomic level, providing a rationale for their observed activity. nih.govresearchgate.netnih.gov

Binding Site Analysis and Pharmacophore Mapping of Pyrrolidinone Scaffolds

The pyrrolidinone ring is a versatile scaffold found in many biologically active compounds. researchgate.net Binding site analysis through docking studies helps to identify the key amino acid residues that the pyrrolidinone core and its substituents interact with. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

Pharmacophore mapping complements this by identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.govslideshare.netijpsonline.com A pharmacophore model for pyrrolidinone derivatives might include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic/Aromatic Regions (HY/AR)

Positive/Negative Ionizable Features

These models serve as 3D queries to search large chemical databases for novel compounds that fit the pharmacophoric requirements, a process known as virtual screening. slideshare.netnih.gov

| Pharmacophoric Feature | Potential Corresponding Group on Pyrrolidinone Scaffold |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the lactam ring. |

| Hydrophobic Feature (HY) | The tert-butyl group or other alkyl/aryl substituents. |

| Hydrogen Bond Donor (HBD) | N-H group if present on a substituent. |

Role of Fluorine in Specific Binding Interactions and Affinity Modulation

The introduction of a fluorine atom into a ligand can have profound effects on its binding affinity and interaction profile. nih.govnih.gov While fluorine is a poor hydrogen bond acceptor, it can participate in various non-covalent interactions that enhance binding. nih.govacs.org

Key roles of fluorine include:

Modulation of Physicochemical Properties : Fluorination can alter a molecule's pKa, lipophilicity, and metabolic stability, which indirectly affects binding and bioavailability. acs.orgresearchgate.net

Favorable Orthogonal Multipolar Interactions : The C-F bond can engage in favorable multipolar interactions with electron-rich groups in the protein backbone, such as carbonyl carbons (C–F···C=O). These interactions are highly directional and can significantly contribute to binding affinity. nih.gov

Hydrophobic Interactions : Fluorine can enhance hydrophobic interactions by creating a "fluorophilic" patch that favorably interacts with nonpolar regions of the binding pocket. nih.gov

Water Network Disruption : A fluorine substituent can displace water molecules from a binding site, which can be entropically favorable and lead to an increase in binding affinity. nih.gov

Systematic studies combining X-ray crystallography and computational analysis have shown that short contacts involving fluorine are frequent in protein-ligand complexes and play an essential role in binding, even if the strength of an individual fluorine bond is modest. acs.orgresearchgate.netfigshare.com

De Novo Design and Virtual Screening Approaches for Novel Analogue Discovery

Computational chemistry provides powerful tools for the discovery of novel compounds beyond simple modification of existing ones.

Virtual Screening : This technique uses computational methods to search large libraries of existing compounds to identify those most likely to bind to a drug target. nih.gov A validated pharmacophore model or a docking protocol based on the target's 3D structure can be used to filter databases containing millions of compounds, drastically reducing the number that need to be synthesized and tested experimentally. slideshare.netmdpi.com

De Novo Design : This approach involves building novel molecular structures from scratch, either by assembling small molecular fragments or by growing a molecule within the constraints of the target's binding site. nih.govnih.govmdpi.com These methods can explore a much broader chemical space than traditional library screening and have the potential to generate highly novel and potent analogues of this compound with optimized properties. nih.govmdpi.com

Together, these computational strategies enable a rational, structure-guided approach to drug design, accelerating the discovery of new fluoropyrrolidinone derivatives with improved therapeutic potential.

Absence of Specific Research Data for this compound

A comprehensive review of publicly available scientific literature and computational chemistry databases has revealed no specific studies on the conformational landscape of the chemical compound this compound using advanced molecular dynamics simulations.

Despite extensive searches for research pertaining to this exact molecule, no detailed findings, such as energy calculations for different conformers, dihedral angle distributions, or population analyses from molecular dynamics simulations, could be located. The stringent requirement for scientifically accurate and specific data for "this compound" as per the user's request cannot be fulfilled without such dedicated research.

Therefore, the generation of an article section with detailed research findings and data tables on the "Conformational Landscape Analysis via Advanced Molecular Dynamics Simulations" for this specific compound is not possible at this time.

While general principles of computational chemistry and the known effects of tert-butyl and fluoro substituents on cyclic structures can provide a basis for hypothetical discussion, any presentation of specific data would be speculative and not grounded in published scientific evidence for this particular molecule.

For context, computational studies on related molecules offer some general insights:

N-tert-Butyl Group: In cyclic amides, a tert-butyl group on the nitrogen atom introduces significant steric bulk. This typically restricts the conformational flexibility of the ring and can lead to distortions from idealized geometries to minimize steric strain.

3-Fluoro Substituent: The fluorine atom at the 3-position of a pyrrolidine (B122466) ring introduces potent stereoelectronic effects. Research on similar compounds, such as 3-fluoropyrrolidinium, has shown that the fluorine atom can strongly influence the puckering of the five-membered ring. There is often a distinct preference for the fluorine atom to occupy a pseudo-axial or pseudo-equatorial position due to a combination of electrostatic and hyperconjugative interactions.

A rigorous conformational analysis of this compound would require dedicated quantum chemical calculations and molecular dynamics simulations to be performed and published by the scientific community. Without such studies, any detailed discussion remains conjectural.

Biological Activity and Mechanistic Pharmacology in Vitro Investigations

In Vitro Enzyme Inhibition Studies for Relevant Biological Targets (e.g., proteases, kinases, peptidases)

In the early stages of drug discovery, a primary objective is to determine if a compound of interest can selectively interact with and inhibit the function of specific enzymes that are implicated in a disease pathway. The pyrrolidinone scaffold, a core structure of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one, is present in a variety of biologically active molecules, suggesting its potential to interact with various enzymatic targets. nih.govresearchgate.net The introduction of a fluorine atom can further influence its biological activity. researchgate.netnih.gov

Assay Development and Validation for Compound Evaluation

Before a compound like this compound can be evaluated, a robust and reproducible in vitro enzyme assay must be developed and validated. This process involves several critical steps:

Selection of a suitable enzyme and substrate: The choice of enzyme is dictated by the therapeutic target of interest. The substrate should be specific for the enzyme and produce a detectable signal upon conversion.

Optimization of reaction conditions: This includes determining the optimal pH, temperature, buffer composition, and concentrations of the enzyme and substrate to ensure a linear and sensitive response.

Assay validation: The assay is validated for its accuracy, precision, and reproducibility. This is often achieved by testing known inhibitors of the target enzyme to ensure the assay can reliably detect and quantify inhibitory activity.

Potency (IC50) and Selectivity Profiling

Once a validated assay is in place, the inhibitory potential of this compound would be determined. This involves measuring the half-maximal inhibitory concentration (IC50) , which is the concentration of the compound required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

To illustrate how such data would be presented, a hypothetical IC50 data table is shown below.

| Target Enzyme | IC50 (µM) |

| Protease X | >100 |

| Kinase Y | 15.2 |

| Peptidase Z | 5.8 |

This table contains hypothetical data for illustrative purposes only.

Selectivity profiling is equally crucial. This involves testing the compound against a panel of related enzymes to determine its specificity. A highly selective inhibitor will show potent activity against the target enzyme but little to no activity against other enzymes, which can minimize off-target effects.

Receptor Binding and Modulation Assays (e.g., G-protein coupled receptors)

Many drugs exert their effects by binding to and modulating the function of cellular receptors, such as G-protein coupled receptors (GPCRs). To assess the potential of this compound to interact with such receptors, receptor binding assays are employed.

These assays typically use a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest. The ability of the test compound to displace the labeled ligand from the receptor is measured. A high degree of displacement indicates that the compound binds to the receptor. The data is often presented as the inhibitory constant (Ki) , which reflects the affinity of the compound for the receptor.

A hypothetical example of receptor binding data is presented in the table below.

| Receptor Target | Ki (nM) |

| GPCR A | 50 |

| GPCR B | >10,000 |

| GPCR C | 850 |

This table contains hypothetical data for illustrative purposes only.

Cellular Activity Studies and Pathway Modulation in Cell-Based Assays

While enzyme and receptor assays provide valuable information about a compound's activity at a molecular level, cell-based assays are essential to understand its effects in a more biologically relevant context. These assays can determine if the compound can penetrate the cell membrane and modulate cellular pathways.

For example, if this compound were found to inhibit a specific kinase, a cell-based assay could be used to measure the phosphorylation of a downstream substrate of that kinase. A reduction in phosphorylation in the presence of the compound would confirm its cellular activity.

Metabolic Stability and Biotransformation Pathways in In Vitro Systems

The metabolic stability of a drug candidate is a critical parameter that influences its bioavailability and duration of action. In vitro systems are used to predict how a compound will be metabolized in the body.

Microsomal Stability Studies (e.g., rat liver microsomes)

Liver microsomes , which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. To assess the metabolic stability of this compound, it would be incubated with rat liver microsomes in the presence of necessary cofactors. The disappearance of the parent compound over time is monitored, and the in vitro half-life (t1/2) is calculated. A longer half-life suggests greater metabolic stability.

A hypothetical representation of microsomal stability data is shown below.

| Compound | In Vitro Half-life (t1/2, min) |

| This compound | 45 |

| Control Compound 1 (High Stability) | >60 |

| Control Compound 2 (Low Stability) | 5 |

This table contains hypothetical data for illustrative purposes only.

By identifying the metabolites formed during these incubations, the biotransformation pathways of the compound can be elucidated. This information is valuable for understanding potential drug-drug interactions and for designing more metabolically stable analogs.

Identification and Characterization of Metabolites

The in vitro metabolism of this compound is expected to proceed through several key enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes. The primary metabolic transformations anticipated are hydroxylation of the tert-butyl group, reduction of the lactam carbonyl group, and potential C-demethylation subsequent to initial oxidation.

Hydroxylation: The bulky tert-butyl group is a common site for oxidative metabolism. hyphadiscovery.comnih.gov CYP-mediated hydroxylation is expected to occur on one of the methyl groups of the tert-butyl moiety, leading to the formation of a primary alcohol metabolite, 1-(3-hydroxy-2,2-dimethylpropyl)-3-fluoropyrrolidin-2-one. This initial hydroxylation product can be further oxidized to an aldehyde and subsequently to a carboxylic acid, 1-(2-carboxy-2-methylpropyl)-3-fluoropyrrolidin-2-one. hyphadiscovery.com This pathway is a common metabolic fate for drugs containing a tert-butyl group. nih.gov For instance, the tert-butyl group of other pharmacologically active agents is known to undergo hydroxylation to a major active metabolite. hyphadiscovery.com

Carbonyl Reduction: The carbonyl group within the pyrrolidinone ring is susceptible to reduction by carbonyl reductases, which would result in the formation of the corresponding secondary alcohol, 1-(tert-Butyl)-3-fluoropyrrolidin-2-ol. Studies on similar pyrrolidinone-containing structures have indicated that reduction of the carbonyl group is a plausible metabolic pathway. researchgate.net

The anticipated primary metabolites of this compound are summarized in the table below.

| Metabolite | Metabolic Pathway | Description |

| 1-(3-hydroxy-2,2-dimethylpropyl)-3-fluoropyrrolidin-2-one | Hydroxylation | Addition of a hydroxyl group to one of the methyls of the tert-butyl group. |

| 1-(2-carboxy-2-methylpropyl)-3-fluoropyrrolidin-2-one | Oxidation | Further oxidation of the primary alcohol metabolite to a carboxylic acid. |

| 1-(tert-Butyl)-3-fluoropyrrolidin-2-ol | Carbonyl Reduction | Reduction of the lactam carbonyl to a hydroxyl group. |

| C-demethylated derivative | C-demethylation (via oxidation and decarboxylation) | Loss of a methyl group from the tert-butyl moiety, likely following oxidation to a carboxylic acid. |

Role of Fluorine and the tert-Butyl Group in Modulating Metabolic Fate

The presence of both a fluorine atom and a tert-butyl group on the this compound molecule is expected to significantly influence its metabolic profile. These functional groups can affect the molecule's susceptibility to enzymatic attack, its metabolic stability, and the nature of the metabolites formed.

The Fluorine Atom: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability. researchgate.net The high bond strength of the carbon-fluorine (C-F) bond makes it resistant to cleavage. acs.org In the context of this compound, the fluorine at the 3-position of the pyrrolidinone ring is expected to have several effects. It can alter the electronic properties of the ring, potentially influencing the reactivity of the adjacent carbonyl group. nih.gov The strong electron-withdrawing nature of fluorine can decrease the susceptibility of the lactam ring to hydrolysis.

Furthermore, the fluorine atom can influence the conformation of the pyrrolidine (B122466) ring, which in turn may affect how the molecule binds to metabolic enzymes. nih.govnih.gov While the C-F bond is generally stable, metabolic defluorination can occur, although it is often a minor pathway. acs.orgnih.govnih.gov Such a process could lead to the formation of reactive intermediates. nih.gov Studies on other fluorinated pyrrolidine-containing compounds have shown that the fluoropyrrolidine ring can be prone to metabolic activation through sequential oxidation and defluorination events. nih.gov

| Structural Feature | Influence on Metabolic Fate | Potential Outcomes |

| tert-Butyl Group | Primary site of oxidative metabolism; provides steric shielding. hyphadiscovery.comresearchgate.net | Hydroxylation and subsequent oxidation of the tert-butyl group; potential for increased metabolic stability of the core structure. hyphadiscovery.comresearchgate.net |

| Fluorine Atom | Increases metabolic stability due to the strong C-F bond; alters electronic properties of the pyrrolidinone ring. researchgate.netacs.org | Reduced likelihood of metabolism on the pyrrolidinone ring; potential for altered binding to metabolic enzymes; minor potential for defluorination. nih.govnih.gov |

Applications and Advanced Research Directions for Fluorinated Pyrrolidinone Scaffolds

Utility as Chiral Building Blocks in Complex Molecule Synthesis and Asymmetric Catalysis

The pyrrolidinone scaffold is a privileged structure in organic synthesis, frequently serving as a chiral building block for the construction of complex natural products and pharmaceuticals. nih.govresearchgate.net The introduction of a fluorine atom at the C3 position, as in 1-(tert-Butyl)-3-fluoropyrrolidin-2-one, adds significant value by introducing a stereocenter that can influence the conformation of the five-membered ring. nih.govbeilstein-journals.org This conformational control is crucial in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount.

Fluorinated pyrrolidines are valuable intermediates for creating more complex, biologically active molecules. researchgate.netmdpi.com Synthetic routes have been developed to produce enantiomerically pure fluorinated heterocycles, which can then be incorporated into larger molecular frameworks. researchgate.netresearchgate.net For instance, the synthesis of chiral 2,2,2-trifluoroethyl lactams has been achieved with excellent enantioselectivity (up to 99.9% ee) through asymmetric hydrogenation, and these products can be transformed into chiral fluorinated pyrrolidines. rsc.org

In the field of asymmetric catalysis, pyrrolidine-based structures are central to many organocatalysts. researchgate.net While direct applications of this compound in catalysis are not extensively documented, the principles of scaffold-oriented catalysis suggest its potential. nih.gov The stereoelectronic properties of the C-F bond can modulate the catalyst's conformation and its interaction with substrates, potentially leading to enhanced stereocontrol in chemical reactions. beilstein-journals.org The development of asymmetric, three-component reactions to build highly functionalized γ-lactam derivatives highlights the ongoing innovation in synthesizing these chiral scaffolds. thieme.de

Design of Advanced Chemical Probes and Tools for Biological Systems

Chemical probes are essential tools for interrogating biological systems, enabling the visualization and study of molecular processes in real-time. nih.gov Fluorinated molecules, including pyrrolidine (B122466) derivatives, are increasingly being used in the design of such probes. researchgate.net The fluorine atom itself can serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers a clear background for studying molecular interactions. nih.gov For example, novel fluorine-containing taxoids have been successfully used as probes to identify the bioactive conformations of related molecules using ¹⁹F NMR. nih.gov

The pyrrolidinone scaffold can be integrated into larger, more complex probe architectures, such as fluorogenic or activity-based probes. nih.govrsc.org The design of these tools often involves a fluorophore (a fluorescent molecule) and a recognition element that selectively interacts with a biological target. mdpi.com The principles of probe design include:

High Selectivity: The probe must interact specifically with the target of interest to avoid off-target signals.

Appropriate Photophysical Properties: For fluorescent probes, properties like excitation/emission wavelengths, quantum yield, and Stokes shift must be optimized for biological imaging. nih.gov

Biocompatibility: The probe should be non-toxic and stable in a biological environment.

While specific probes based on this compound are not widely reported, its structure provides a foundation for such designs. The scaffold could be functionalized to target specific enzymes or receptors, with the fluorine atom serving as a subtle modulator of binding or as an NMR reporter tag.

Exploration in Lead Optimization Strategies for Drug Discovery

The pyrrolidinone ring is a core component of numerous biologically active compounds, and its fluorinated derivatives are of significant interest in drug discovery for lead optimization. nih.govrloginconsulting.com The process of optimizing a lead compound involves fine-tuning its structure to improve its efficacy, selectivity, and pharmacokinetic profile.

One of the most powerful strategies in medicinal chemistry is the use of fluorine as a bioisostere for hydrogen or a hydroxyl group. nih.gov This substitution can profoundly alter a molecule's properties without significantly increasing its size. nih.gov The introduction of fluorine into a drug candidate can lead to several beneficial changes in its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME).

Metabolic Stability: A primary reason for incorporating fluorine is to block sites of metabolic oxidation. chemrxiv.orgnih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. acs.orgresearchgate.net Placing fluorine at a metabolically vulnerable position on the pyrrolidinone ring can slow down the rate of drug clearance, prolonging its duration of action. researchgate.net

Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its ability to bind to a biological target. acs.org It can participate in favorable electrostatic interactions or hydrogen bonds, enhancing binding affinity. Furthermore, the strategic placement of fluorine can induce specific conformations. For example, in fluorinated proline derivatives, the stereochemistry of the fluorine atom dictates the pucker of the pyrrolidinone ring (endo or exo conformation), which can be crucial for precise receptor binding. nih.govbeilstein-journals.orgnih.gov

Lipophilicity and Permeability: Lipophilicity, the affinity of a molecule for a lipid environment, is a critical parameter that affects its ability to cross cell membranes. rsc.org Fluorination can modulate lipophilicity, which in turn influences a drug's absorption and distribution throughout the body. nih.govmtak.hu

The following table summarizes the key effects of strategic fluorine placement:

| Property Affected | Rationale for Fluorine Substitution | Desired Outcome |

| Metabolic Stability | Block sites of oxidative metabolism (strong C-F bond). | Increased drug half-life, improved bioavailability. |

| Binding Affinity | Modulate electronics (pKa); form favorable electrostatic interactions or hydrogen bonds. | Enhanced potency and selectivity. |

| Conformation | Induce specific ring puckering via stereoelectronic effects. | Optimized fit with the target's binding site. |

| Lipophilicity | Alter the molecule's affinity for lipid vs. aqueous environments. | Improved membrane permeability and absorption. |

The tert-butyl group is a common substituent in medicinal chemistry, valued for its distinct steric and lipophilic characteristics. Its incorporation onto the pyrrolidinone nitrogen, as in this compound, has significant implications for drug-like properties.

Steric Hindrance: The tert-butyl group is exceptionally bulky. This steric bulk can act as a "shield," protecting adjacent parts of the molecule from unwanted chemical or enzymatic degradation. This can enhance the metabolic stability of the compound. Furthermore, its size can be used to probe the spatial constraints of a receptor's binding pocket, potentially increasing binding specificity by occupying a well-defined hydrophobic pocket.

Lipophilicity: As a hydrocarbon moiety, the tert-butyl group is highly lipophilic. Increased lipophilicity can enhance a molecule's ability to cross biological membranes, which may improve oral absorption. However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, increased binding to plasma proteins, and faster metabolic clearance. Therefore, the lipophilic contribution of the tert-butyl group must be carefully balanced with other molecular properties during drug design.

Development of Novel Synthetic Methodologies for Accessing Fluorinated Heterocycles

The growing importance of fluorinated compounds has spurred the development of new and efficient synthetic methods to create them. rsc.org Synthesizing fluorinated pyrrolidinones like this compound presents unique challenges, requiring precise control over the introduction of the fluorine atom with the correct stereochemistry.

Several modern strategies are employed:

From Fluorinated Building Blocks: A common approach is to start with a simple, commercially available fluorinated precursor and build the heterocyclic ring around it.

Late-Stage Fluorination: This involves introducing the fluorine atom at a late step in the synthesis. This is advantageous for creating diverse libraries of compounds for screening. Reagents like Selectfluor® are used for electrophilic fluorination.

Enantioselective Methods: To produce a single enantiomer of a chiral compound, chemists use asymmetric synthesis techniques. This can involve chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. For example, enantioselective synthesis of fluorolactams has been achieved using enzyme catalysis. researchgate.net

Cyclization Reactions: Methods involving the cyclization of fluorinated acyclic precursors are also prominent. A synthetic route to 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine, a close analog, involves the bromofluorination of an alkenyl azide (B81097) followed by reduction and intramolecular cyclization. researchgate.netresearchgate.net

Novel Annulation and Rearrangement Reactions: Recent research has focused on innovative cascade reactions, such as the Smiles-Truce cascade, to construct functionalized pyrrolidinone scaffolds in a single pot, improving synthetic efficiency. acs.org Other methods include palladium-catalyzed cyclocarbonylation of propargyl amines to form 3-pyrrolin-2-ones, which can be precursors to the saturated lactams. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Fluoropyrrolidinone Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. ijettjournal.orgnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions far more quickly than human researchers. astrazeneca.com While specific research on applying AI to this compound is nascent, the broader applications in fluorinated drug discovery are clear.

Predicting Physicochemical and Pharmacokinetic Properties: ML models can be trained to predict properties such as solubility, lipophilicity, binding affinity, and metabolic stability based on a molecule's structure. nih.gov This allows for the rapid in silico screening of virtual libraries containing thousands of fluoropyrrolidinone derivatives, prioritizing the most promising candidates for synthesis and testing.

Designing Novel Synthetic Routes: AI tools are being developed to perform retrosynthetic analysis, proposing viable synthetic pathways for complex molecules. This can help chemists design more efficient and cost-effective routes to novel fluorinated heterocycles. chemrxiv.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with a target profile (e.g., high binding affinity for a specific enzyme, optimal lipophilicity), it can generate novel fluoropyrrolidinone structures that have a high probability of success.

Understanding Reactivity: Machine learning can also be used to understand and predict the outcomes of chemical reactions, including complex fluorination reactions. scitechdaily.com For instance, ML models have been developed to predict the reactive power of different N-F fluorinating reagents, aiding chemists in selecting the best reagent for a particular transformation. rsc.org

The integration of AI and ML promises to accelerate the research and development cycle for fluorinated compounds, enabling the faster discovery of new drugs and materials based on the fluoropyrrolidinone scaffold.

Q & A